molecular formula C8H10N2O3S B13651214 2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13651214
M. Wt: 214.24 g/mol
InChI Key: BJUAJALPCSZWFM-UHFFFAOYSA-N
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Description

2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethylthioacetic acid with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-((Propylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Comparison: Compared to its analogs, 2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid may exhibit unique properties due to the ethylthio group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its methylthio and propylthio counterparts.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c1-2-14-4-6-9-3-5(8(12)13)7(11)10-6/h3H,2,4H2,1H3,(H,12,13)(H,9,10,11)

InChI Key

BJUAJALPCSZWFM-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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